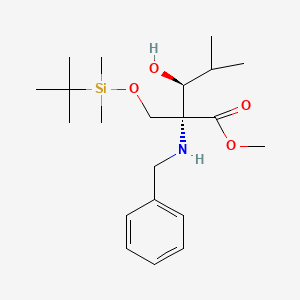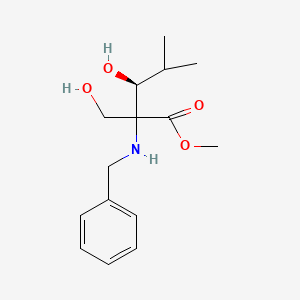
2-Nitrophenyl 2,3-di-O-acetyl-beta-D-xylopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl 2,3-di-O-acetyl-beta-D-xylopyranoside is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a synthetic substrate that is widely used in enzymatic assays to measure the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.
Scientific Research Applications
Enzyme Interaction Studies
This compound is a synthetic sugar derivative that can be used to study the interaction mechanisms between enzymes, proteins, and carbohydrates . It can help researchers understand how these biological molecules interact with each other, which is crucial for developing new drugs and therapies.
Antimicrobial Activity
A class of d-xylopyranosides, which includes this compound, has shown antimicrobial activity against fungi (Candida albicans, Candida glabrata) and bacteria (Staphylococcus aureus, Escherichia coli) . This suggests potential applications in the development of new antimicrobial agents.
Biosynthesis of Glycosaminoglycans
Beta-xylopyranosides have been used as activators in the biosynthesis of glycosaminoglycans . Glycosaminoglycans are important macromolecules in the body that play key roles in various biological functions.
Enzyme Inhibition
Beta-xylopyranosides can also be used for enzyme inhibition . By inhibiting the activity of certain enzymes, these compounds can help regulate biological processes and could be used in the development of new drugs.
Surfactants
Due to their chemical structure, beta-xylopyranosides can be used as surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They have a wide range of applications, from detergents and emulsifiers to foaming agents and dispersants.
Biomass-Derived Molecules
In recent years, beta-xylopyranosides have attracted renewed interest due to the development of biomass-derived molecules . These compounds can be derived from renewable resources, making them a more sustainable option for various applications.
Mechanism of Action
Target of Action
Similar compounds like 4-nitrophenyl β-d-xylopyranoside have been used as substrates to assay the activity of β-xylosidase . This suggests that 2-Nitrophenyl 2,3-di-O-acetyl-beta-D-xylopyranoside might also interact with enzymes involved in carbohydrate metabolism.
Mode of Action
Based on its structural similarity to other nitrophenyl glycosides, it is plausible that it may be hydrolyzed by enzymes such as β-xylosidase, releasing 2-nitrophenol and a sugar moiety .
Result of Action
The release of 2-nitrophenol upon hydrolysis by β-xylosidase could potentially be used as a marker for enzyme activity .
properties
IUPAC Name |
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO9/c1-8(17)23-13-11(19)7-22-15(14(13)24-9(2)18)25-12-6-4-3-5-10(12)16(20)21/h3-6,11,13-15,19H,7H2,1-2H3/t11-,13+,14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXWOTRGXPBRCG-BEAPCOKYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)

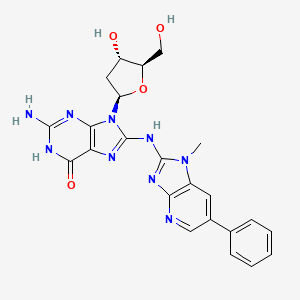
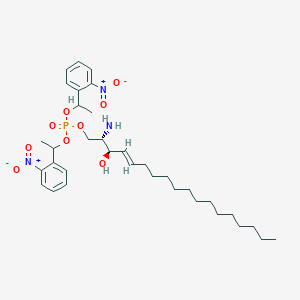
![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)
![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)
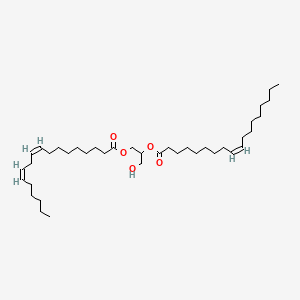
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)
